molecular formula C15H12N2O4 B11550355 Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]-

Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]-

Cat. No.: B11550355
M. Wt: 284.27 g/mol
InChI Key: OHQXGOSWTOTTRB-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]- is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylideneamino group attached to a phenyl ring, which is further substituted with a hydroxy and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]- typically involves the condensation reaction between an appropriate aldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitro group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions can influence its binding affinity to target proteins.

Comparison with Similar Compounds

  • Ethanone, 1-(3-hydroxyphenyl)-
  • Ethanone, 1-(3-nitrophenyl)-
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-

Comparison: Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]- is unique due to the presence of both hydroxy and nitro groups on the benzylideneamino moiety. This dual functionality allows for a diverse range of chemical reactions and potential applications. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and versatility.

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

1-[3-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12N2O4/c1-10(18)11-4-2-6-13(8-11)16-9-12-5-3-7-14(15(12)19)17(20)21/h2-9,19H,1H3

InChI Key

OHQXGOSWTOTTRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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